N-(5-methylisoxazol-3-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
N-(5-Methylisoxazol-3-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a phenoxymethyl group at position 3. This core is connected via a thioacetamide linker (-S-CH2-CONH-) to a 5-methylisoxazole moiety. The compound’s structure combines pharmacophoric elements known for diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-10-7-12(19-23-10)16-13(20)9-24-15-18-17-14(22-15)8-21-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJCRACFJQFLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methylisoxazol-3-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.
Synthesis
The compound can be synthesized through multi-step organic reactions involving the formation of isoxazole and oxadiazole rings. The general synthetic route includes:
- Formation of the Isoxazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Synthesis of the Oxadiazole Moiety : Often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition.
- Thioacetylation : The final step involves coupling the isoxazole and oxadiazole components with a thioacetyl group to create the complete structure.
Antimicrobial Properties
Research indicates that derivatives containing both isoxazole and oxadiazole moieties exhibit significant antimicrobial activity. A study evaluating similar compounds showed broad-spectrum inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1 to 64 μg/mL .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 6c | MRSA | 1 |
| 3 | E. coli | 16 |
| 8 | Pseudomonas aeruginosa | 0.21 |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines, including L929 and A549 cells. Results indicated that some derivatives stimulated cell viability while others exhibited cytotoxic effects at higher concentrations .
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| 25 | L929 | 100 (24h) | Decreased |
| 24 | L929 | 6 | Increased |
| 29 | A549 | 50 | Increased |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's unique structural features allow it to fit into binding pockets, modulating the activity of these targets. For instance, compounds with oxadiazole groups have been shown to influence gene transcription involved in biofilm formation in bacteria .
Case Studies
A notable study demonstrated the effectiveness of similar oxadiazole derivatives in treating infections caused by resistant bacterial strains. The study highlighted that compounds with an acetyl group exhibited significantly greater antimicrobial activity compared to their counterparts without this modification . This underscores the importance of structural modifications in enhancing biological efficacy.
Scientific Research Applications
Chemistry
In organic synthesis, N-(5-methylisoxazol-3-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow it to act as an intermediate in various synthetic pathways.
Biological Research
The compound is studied for its interactions with biological targets:
- Binding Affinity Studies : Research indicates that the isoxazole and oxadiazole moieties can interact with specific enzymes or receptors, providing insights into their binding affinities and specificities.
Medicinal Chemistry
This compound has potential applications as a pharmacophore in drug design:
- Anticancer Activity : Preliminary studies show that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines. For instance, compounds derived from similar structures have demonstrated growth inhibition percentages exceeding 80% against certain cancer types .
Industrial Applications
In the industrial sector, this compound can be utilized in developing new materials such as polymers or coatings due to its unique structural properties. Its versatility makes it suitable for applications in fields ranging from materials science to pharmaceuticals.
Anticancer Studies
A study published in ACS Omega highlights the synthesis and evaluation of similar compounds that demonstrated significant anticancer activity. For example, derivatives showed percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer cell lines . These findings suggest that this compound could lead to the development of novel anticancer agents.
Research has indicated that compounds with similar structural features exhibit notable biological activities such as antioxidant properties and enzyme inhibition. For instance, studies on related oxadiazole derivatives found significant radical scavenging activity . This positions this compound as a candidate for further exploration in medicinal chemistry.
Summary of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex organic synthesis |
| Biological Research | Interaction studies with enzymes and receptors |
| Medicinal Chemistry | Potential anticancer agent with significant activity |
| Industrial Use | Development of new materials and coatings |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related 1,3,4-oxadiazole and thiadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: The phenoxymethyl group (as in the target compound) is structurally analogous to 4-methoxyphenoxymethyl (in ) and benzofuranyl ().
- Molecular Weight : The target compound’s estimated molecular weight (~374.4 g/mol) aligns with oxadiazole-thioacetamide derivatives, making it suitable for drug-likeness criteria (typically <500 g/mol) .
- Thermal Stability: Derivatives with aromatic R1 groups (e.g., phenoxymethyl, benzofuranyl) exhibit moderate melting points (127–160°C), suggesting stable crystalline forms .
Key Observations :
- Anticancer Activity: Halogen substituents (e.g., 4-chlorophenyl in Compound 154) enhance cytotoxicity, with IC50 values in the low micromolar range . The target compound’s phenoxymethyl group may offer similar potency if paired with electron-withdrawing groups.
- Antimicrobial Activity: Phenoxymethyl-oxadiazole derivatives () exhibit strong activity against Gram-positive bacteria (MIC 12.5–25 μg/mL), suggesting the target compound could share this profile .
- Enzyme Inhibition : Analogs with indole or benzodioxole moieties () show α-glucosidase and lipoxygenase inhibition, highlighting the scaffold’s versatility .
Q & A
Basic Research Questions
Q. What are the key structural features of N-(5-methylisoxazol-3-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide, and how do they influence its reactivity?
- The compound contains a 5-methylisoxazole core linked via a thioacetamide bridge to a 5-(phenoxymethyl)-1,3,4-oxadiazole moiety. The isoxazole ring contributes to metabolic stability, while the oxadiazole’s sulfur atom enhances electrophilic reactivity, enabling nucleophilic substitution or oxidation reactions . The phenoxymethyl group introduces steric bulk, which may affect binding to biological targets.
Q. What synthetic strategies are recommended for preparing this compound, and how can side reactions be minimized?
- Synthesis typically involves:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., POCl₃) .
- Step 2 : Coupling the oxadiazole with 5-methylisoxazole-3-amine using chloroacetyl chloride in the presence of triethylamine .
- Critical optimization : Use anhydrous solvents (e.g., dioxane) and controlled temperatures (20–25°C) to prevent hydrolysis of the thioacetamide bond. Monitor reaction progress via TLC (petroleum ether:ethyl acetate, 7:3) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirm the presence of the isoxazole methyl group (δ ~2.3 ppm) and oxadiazole aromatic protons (δ ~7.2–7.5 ppm).
- Mass spectrometry (HRMS) : Verify the molecular ion peak [M+H]⁺ at m/z calculated for C₁₆H₁₅N₃O₃S₂.
- FT-IR : Identify the thioamide C=S stretch (~680 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enoyl-ACP reductase . Prioritize derivatives with enhanced hydrogen bonding (e.g., replacing phenoxymethyl with a carboxylate group) or π-π stacking with aromatic residues .
- Use QSAR models to correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .
Q. What experimental approaches resolve contradictions in reported biological activity data for oxadiazole-thioacetamide hybrids?
- Case study : If one study reports potent antibacterial activity (MIC = 2 µg/mL) while another shows inactivity:
- Re-evaluate assay conditions : Check bacterial strain variability (e.g., Gram-positive vs. Gram-negative), broth microdilution pH, and compound solubility in DMSO/PBS .
- Validate target engagement : Use β-galactosidase reporter assays to confirm inhibition of virulence pathways vs. growth arrest .
Q. How can stability challenges (e.g., hydrolysis of the oxadiazole ring) be addressed during formulation?
- Accelerated stability studies : Expose the compound to buffers at pH 1.2 (simulating gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Analyze degradation products via LC-MS.
- Formulation strategies : Encapsulate in PEGylated liposomes to shield the oxadiazole ring from nucleophilic attack .
Q. What mechanistic insights can be gained from studying the compound’s reactivity with biological thiols?
- Glutathione (GSH) reactivity assay : Incubate the compound with 5 mM GSH at 37°C and monitor adduct formation via HPLC. A thioacetamide-GSH conjugate suggests potential pro-drug activation mechanisms .
- Cellular redox profiling : Measure intracellular ROS levels (e.g., using H₂DCFDA) in treated cancer cell lines to link thiol reactivity to apoptosis .
Key Recommendations for Researchers
- Prioritize structure-activity relationship (SAR) studies to optimize the oxadiazole and isoxazole substituents.
- Validate biological activity in in vivo models (e.g., murine infection assays) to address discrepancies in in vitro data .
- Collaborate with crystallography groups to solve the compound’s 3D structure and identify binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
